Lipophilicity (XLogP3) Comparison: Target Compound Exhibits Intermediate LogP vs. 7-Des-Methyl and 8-Des-Amino Analogs
The target compound (CAS 132272-55-0) has an XLogP3 of 2.0, positioned between the more hydrophilic 7-des-methyl analog (CAS 129912-07-8, XLogP3 = 1.6) and the more lipophilic 8-des-amino analog (CAS 1220397-16-9, XLogP3 = 2.3) [1][2]. This intermediate lipophilicity, conferred specifically by the 7-methyl group (Δ LogP +0.4 over the des-methyl comparator) while retaining the 8-amino group's polarity contribution, may offer a balanced profile for both membrane permeability and aqueous solubility, a critical parameter in oral bioavailability optimization. The 7-methylimidazo[1,2-a]pyridine-2-carboxylic acid comparator (CAS 80353-94-2) has XLogP3 = 2.0 but lacks the ester moiety and amino group, altering both lipophilicity drivers and H-bond capacity simultaneously [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA, computed) |
|---|---|
| Target Compound Data | XLogP3 = 2.0 |
| Comparator Or Baseline | CAS 129912-07-8 (7-des-methyl): XLogP3 = 1.6; CAS 1220397-16-9 (8-des-amino): XLogP3 = 2.3; CAS 80353-94-2 (free acid, 8-des-amino): XLogP3 = 2.0 |
| Quantified Difference | Δ XLogP3 = +0.4 vs. CAS 129912-07-8; Δ XLogP3 = -0.3 vs. CAS 1220397-16-9; Δ XLogP3 = 0.0 vs. CAS 80353-94-2 (but with different H-bond profiles) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07 / 2021.10.14) |
Why This Matters
Lipophilicity is a key determinant of membrane permeability and solubility; an XLogP3 of 2.0 sits within the optimal range for CNS drug candidates (typically 1–3), whereas the des-methyl analog (1.6) may compromise permeability and the des-amino analog (2.3) may increase off-target binding risk.
- [1] PubChem CID 14761404: Ethyl 8-Amino-7-methylimidazo[1,2-a]pyridine-2-carboxylate. Computed Properties: XLogP3-AA. National Center for Biotechnology Information. View Source
- [2] PubChem CID 20072784: Ethyl 8-Aminoimidazo[1,2-a]pyridine-2-carboxylate. Computed Properties: XLogP3-AA. National Center for Biotechnology Information. View Source
- [3] PubChem CID 1072555: 7-Methylimidazo[1,2-a]pyridine-2-carboxylic acid. Computed Properties: XLogP3-AA. National Center for Biotechnology Information. View Source
